molecular formula C25H33N3O4 B12682446 Benzenamine, 4,4'-carbonimidoylbis(N,N-diethyl-, acetate CAS No. 77925-26-9

Benzenamine, 4,4'-carbonimidoylbis(N,N-diethyl-, acetate

Cat. No.: B12682446
CAS No.: 77925-26-9
M. Wt: 439.5 g/mol
InChI Key: CIPWWHUUZVLZCF-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) typically involves the reaction of benzenamine derivatives with carbonimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis(N,N-dimethyl-)
  • Benzenamine, N,4-dimethyl-
  • Benzenamine, 4-methoxy-N-(phenylmethylene)-

Uniqueness

Benzenamine, 4,4’-carbonimidoylbis(N,N-diethyl-, acetate) stands out due to its unique chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

77925-26-9

Molecular Formula

C25H33N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

2-[6-[2-(carboxymethylamino)-3,4-diethylbenzenecarboximidoyl]-2,3-diethylanilino]acetic acid

InChI

InChI=1S/C25H33N3O4/c1-5-15-9-11-19(24(17(15)7-3)27-13-21(29)30)23(26)20-12-10-16(6-2)18(8-4)25(20)28-14-22(31)32/h9-12,26-28H,5-8,13-14H2,1-4H3,(H,29,30)(H,31,32)

InChI Key

CIPWWHUUZVLZCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)CC)CC)NCC(=O)O)NCC(=O)O)CC

Origin of Product

United States

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